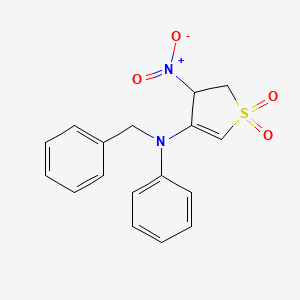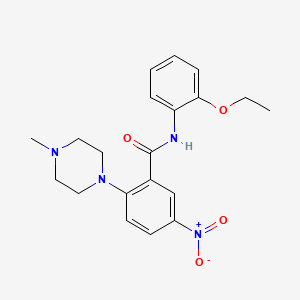![molecular formula C17H19NO3S B5157226 N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5157226.png)
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide, also known as FMME, is a chemical compound that has been extensively studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, including cancer therapy and neuroprotection.
Mécanisme D'action
The mechanism of action of N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide involves the activation of various signaling pathways, including the MAPK/ERK pathway, the PI3K/Akt pathway, and the Nrf2-ARE pathway. This compound activates these pathways by binding to specific receptors on the cell membrane, which triggers downstream signaling events.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis in cancer cells, and protects neurons from oxidative stress and glutamate-induced toxicity. This compound also induces the expression of various antioxidant enzymes, which protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide in lab experiments is its high yield and purity. This compound can be synthesized in large quantities and purified by column chromatography, which ensures its purity and quality. However, one of the limitations of using this compound in lab experiments is its limited solubility in water. This compound is soluble in organic solvents, such as dichloromethane and dimethyl sulfoxide (DMSO), but its solubility in water is limited. This can make it difficult to use this compound in certain experiments that require aqueous solutions.
Orientations Futures
There are several future directions for the study of N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide. One direction is to investigate its potential in other therapeutic areas, such as inflammation and cardiovascular disease. Another direction is to develop more efficient synthesis methods for this compound, which can improve its yield and purity. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anticancer and neuroprotective effects of this compound, which can provide insights into its potential as a therapeutic agent.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in various scientific research applications, including cancer therapy and neuroprotection. Its mechanism of action involves the activation of various signaling pathways, and it has various biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for the study of this compound that can provide insights into its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide involves the reaction of 2-(furan-2-ylmethylthio)ethanamine with 4-methoxyphenylacrylic acid. The reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane. The resulting product is purified by column chromatography, and this compound is obtained in high yield and purity.
Applications De Recherche Scientifique
N-{2-[(2-furylmethyl)thio]ethyl}-3-(4-methoxyphenyl)acrylamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
This compound has also been studied for its potential in neuroprotection. It has been shown to protect neurons from oxidative stress and glutamate-induced toxicity. This compound activates the Nrf2-ARE pathway, which is a key regulator of cellular antioxidant defense. This pathway induces the expression of various antioxidant enzymes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which protect cells from oxidative damage.
Propriétés
IUPAC Name |
(E)-N-[2-(furan-2-ylmethylsulfanyl)ethyl]-3-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S/c1-20-15-7-4-14(5-8-15)6-9-17(19)18-10-12-22-13-16-3-2-11-21-16/h2-9,11H,10,12-13H2,1H3,(H,18,19)/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYAFTXOTCYVBS-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)NCCSCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-bromophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5157143.png)


![2-[(2,6-dimethyl-4-morpholinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5157169.png)

![2-{[(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]thio}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5157179.png)


![3-[(dimethylamino)methyl]-6-isobutoxy-2-methyl-4-quinolinol](/img/structure/B5157193.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-4-hydroxy-4-[3-(trifluoromethyl)phenyl]-1-piperidinecarbothioamide](/img/structure/B5157214.png)
![3-(diphenylmethyl)-5-[(3-methyl-1H-pyrazol-4-yl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5157215.png)
![2-[5-(1,3-benzodioxol-5-ylmethylene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5157220.png)
![4-{acetyl[(3-nitrophenyl)sulfonyl]amino}-2-chlorophenyl acetate](/img/structure/B5157222.png)
